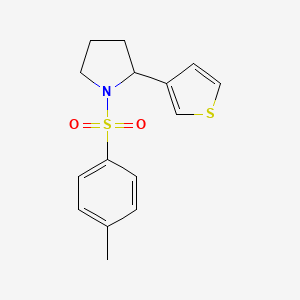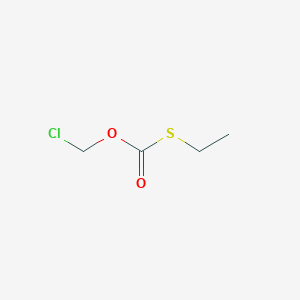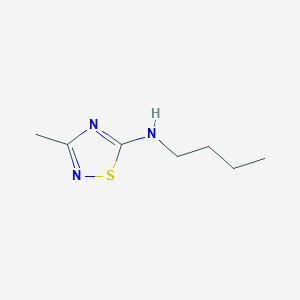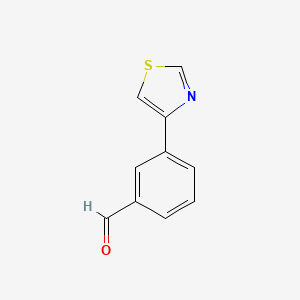
5-Methoxy-2-nitrobenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of resorcinol, where the hydroxyl groups are substituted with nitro and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitrobenzene-1,3-diol typically involves nitration and methylation reactions. One common method involves the nitration of resorcinol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction. The resulting 2-nitroresorcinol is then methylated using methanol and a suitable catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of silica gel as a dehydrating agent to improve yield and reaction efficiency. The process includes mixing resorcinol with silica gel, followed by the addition of sulfuric-nitric mixed acid. The mixture is then subjected to steam distillation, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Methoxy-2-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or antioxidant activity by scavenging free radicals .
Comparación Con Compuestos Similares
Resorcinol: A parent compound with two hydroxyl groups.
2-Nitroresorcinol: Similar structure but lacks the methoxy group.
5-Methoxyresorcinol: Similar structure but lacks the nitro group.
Uniqueness: 5-Methoxy-2-nitrobenzene-1,3-diol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7NO5 |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
5-methoxy-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3 |
Clave InChI |
FUELYBCVVDMRMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


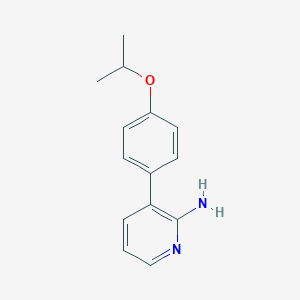
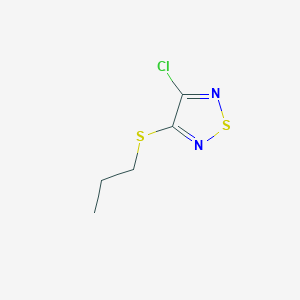
![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
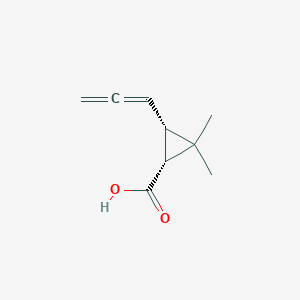
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
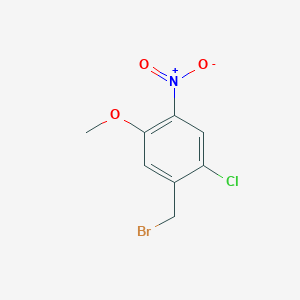
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
